molecular formula C14H20O2 B8402406 2,2-Dimethyl-6-phenoxy-hexan-3-one

2,2-Dimethyl-6-phenoxy-hexan-3-one

Cat. No. B8402406
M. Wt: 220.31 g/mol
InChI Key: UNIAUWYWIIDULC-UHFFFAOYSA-N
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Patent
US04921529

Procedure details

9 g (41 mMol) of 2,2-dimethyl-6-phenoxy-hexan-3-one are added dropwise to a mixture of 5.5 g (49 mMol) of potassium tert.-butylate in 40 ml of tetrahydrofuran at room temperature, with stirring, whereupon a clear yellowish solution forms. 12.5 g (61.5 mMol) of trimethylsulphonium iodide are then added and the mixture is stirred at 20° to 25° C. for 12 hours. Thereafter, the reaction mixture is filtered and the filtrate is concentrated under reduced pressure. The residue which remains is taken up in methylene chloride and the resulting solution is washed three times with water. After the organic phase has been dried, the solvent is stripped off. 7.8 g (81% of theory) of 2-(1,1-dimethyl-ethyl)-2-(3-phenoxypropyl)-oxirane are obtained in this manner in the form of a liquid of refractive index nD20 =1.503. ##STR13##
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium tert.-butylate
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:16])([C:4](=[O:15])[CH2:5][CH2:6][CH2:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH3:3].[I-].[CH3:18][S+](C)C>O1CCCC1>[CH3:3][C:2]([C:4]1([CH2:5][CH2:6][CH2:7][O:8][C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:18][O:15]1)([CH3:16])[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
CC(C)(C(CCCOC1=CC=CC=C1)=O)C
Name
potassium tert.-butylate
Quantity
5.5 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
[I-].C[S+](C)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring, whereupon a clear yellowish solution forms
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at 20° to 25° C. for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
Thereafter, the reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
WASH
Type
WASH
Details
the resulting solution is washed three times with water
CUSTOM
Type
CUSTOM
Details
After the organic phase has been dried

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C1(OC1)CCCOC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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